trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol
Overview
Description
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: is a chemical compound with the molecular formula C10H21NO2. It is a cyclobutanol derivative with an isopropoxypropylamino group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol typically involves the following steps:
Preparation of Cyclobutanol: : Cyclobutanol can be synthesized through the hydration of cyclobutene.
Introduction of the Isopropoxy Group: : The cyclobutanol undergoes a substitution reaction with isopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form 3-(Propan-2-yloxy)cyclobutan-1-ol .
Amination Reaction: : The resulting cyclobutanol is then reacted with 3-bromopropylamine under suitable conditions to introduce the amino group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to achieve higher yields and purity. This might include using catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyclobutane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutylamine, cyclobutanol.
Substitution: : Various cyclobutane derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: : It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would vary based on the biological system and the intended use of the compound.
Comparison with Similar Compounds
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: can be compared to other cyclobutanol derivatives and similar compounds:
Cyclobutanol: : A simpler cyclobutanol derivative without the isopropoxypropylamino group.
trans-3-(Propan-2-yloxy)cyclobutan-1-amine: : Similar structure but with an amine group instead of the hydroxyl group.
Cyclobutylamine: : A cyclobutane derivative with an amine group but lacking the isopropoxy group.
This compound .
Properties
IUPAC Name |
(1R,2R)-2-(3-propan-2-yloxypropylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)13-7-3-6-11-9-4-5-10(9)12/h8-12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFITUMMUVWDCRQ-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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